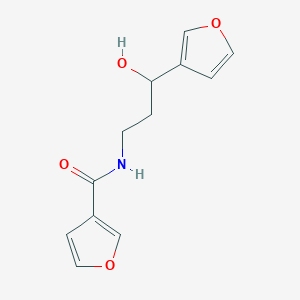
N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. This compound has been the subject of numerous studies, which have focused on its synthesis, mechanism of action, and biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide is not fully understood. However, studies have suggested that it works by inhibiting the production of certain enzymes that are involved in the inflammatory process. This inhibition results in a reduction in inflammation, making it a potential candidate for the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide has a number of biochemical and physiological effects. These effects include the inhibition of certain enzymes, the reduction of inflammation, and the inhibition of cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide in lab experiments is its ability to inhibit the production of certain enzymes. This makes it a potential candidate for the development of new treatments for various inflammatory diseases and cancer.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that high doses of N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide can be toxic to cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide. One direction is the development of new treatments for inflammatory diseases and cancer. Another direction is the study of its potential toxicity and the development of new compounds that have similar anti-inflammatory and anti-cancer properties but are less toxic.
In conclusion, N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide is a synthetic compound that has potential applications in the field of medicine. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new treatments for various diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide involves a series of chemical reactions, which are carried out in a laboratory setting. The compound is synthesized by reacting furfuryl alcohol with furan-3-carboxylic acid, followed by the addition of hydrogen peroxide and a catalyst. This reaction results in the formation of N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxylic acid, which is then converted into the amide form by reacting it with ammonia.
Wissenschaftliche Forschungsanwendungen
N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide has been studied extensively for its potential applications in the field of medicine. One of the primary areas of research has been its use as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Another area of research has been its potential use as an anti-cancer agent. Studies have shown that N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(9-2-5-16-7-9)1-4-13-12(15)10-3-6-17-8-10/h2-3,5-8,11,14H,1,4H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPIEQBNWPNTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CCNC(=O)C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

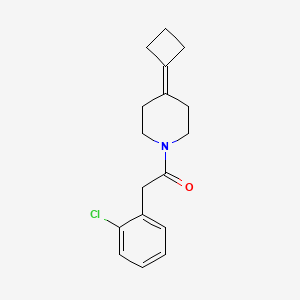
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-hydroxybenzoic acid](/img/structure/B2792019.png)
![(2E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2792020.png)
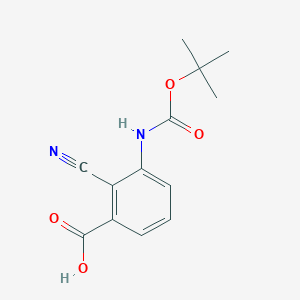

![N-(3-chloro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2792027.png)

![1-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2792032.png)
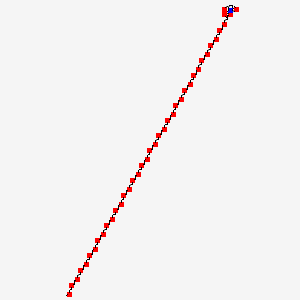
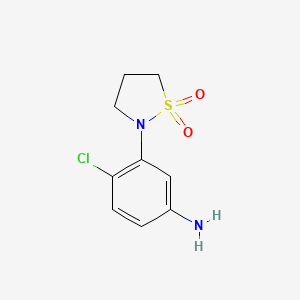

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2792036.png)
![1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone](/img/structure/B2792037.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2792038.png)